3-Cyclopropoxy-5-fluorobenzamide
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Overview
Description
3-Cyclopropoxy-5-fluorobenzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzamide core. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-fluorobenzamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and fluorine groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
3-Cyclopropyl-4-fluorobenzamide: Similar in structure but with a cyclopropyl group instead of cyclopropoxy, which may affect its reactivity and binding properties.
Uniqueness
3-Cyclopropoxy-5-fluorobenzamide is unique due to the presence of both cyclopropoxy and fluorine groups, which confer specific steric and electronic properties. These features enhance its potential as a selective inhibitor or modulator in various biological systems, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13) |
InChI Key |
UPYGYZXAGZWPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)F |
Origin of Product |
United States |
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